Cas no 1520-31-6 (iminodimethyl-λ?-sulfanone)

iminodimethyl-λ?-sulfanone structure
iminodimethyl-λ?-sulfanone structure
商品名:iminodimethyl-λ?-sulfanone
CAS番号:1520-31-6
MF:C2H7NOS
メガワット:93.14808
MDL:MFCD02656633
CID:117783
PubChem ID:123119

iminodimethyl-λ?-sulfanone 化学的及び物理的性質

名前と識別子

    • Sulfoximine,S,S-dimethyl- (7CI,8CI,9CI)
    • (Dimethanesulfinylidene)amine
    • S,S-dimethyl sulfoximine
    • (S-methylsulfonimidoyl)methane
    • Sulfoximine, S,S-dimethyl-
    • Dimethylsulfoximine
    • S,S-Dimethylsulfoximide
    • DiMethylsulfoxiMide
    • S,S-Dimethylsulphoximine
    • (S-Methylsulphonimidoyl)methane
    • (Dimethanesulfinylidene)Amine(WXC02977)
    • iminodimethyl-λ?-sulfanone
    • dimethyl sulfoximine
    • dimethylsulphoximine
    • BCP20442
    • SS-4392
    • A849790
    • imino-dimethyl-oxo-lambda6-sulfane
    • S,S-dimethylsulfoximine
    • DTGSFFWQUULHIF-UHFFFAOYSA-N
    • SY037343
    • (methylsulfonimidoyl) methane
    • 1520-31-6
    • MFCD02656633
    • Dimethyl sulfoximide
    • (methylsulfonimidoyl)methane
    • D4971
    • CS-W000747
    • AMY3326
    • iminodimethyl-lambda6-sulfanone
    • F31251
    • imino-dimethyl-oxo-$l^{6-sulfane
    • AKOS022191813
    • EN300-196070
    • dimethyl sulphoximine
    • DTXSID40164933
    • DTXCID2087424
    • MDL: MFCD02656633
    • インチ: InChI=1S/C2H7NOS/c1-5(2,3)4/h3H,1-2H3
    • InChIKey: DTGSFFWQUULHIF-UHFFFAOYSA-N
    • ほほえんだ: CS(=N)(=O)C

計算された属性

  • せいみつぶんしりょう: 93.02491
  • どういたいしつりょう: 93.02483502g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 5
  • 回転可能化学結合数: 0
  • 複雑さ: 103
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 49.3Ų

じっけんとくせい

  • 密度みつど: 1.13
  • ふってん: 105 ºC
  • フラッシュポイント: 18 ºC
  • PSA: 40.92

iminodimethyl-λ?-sulfanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
\nEN300-196070-50mg
iminodimethyl-lambda6-sulfanone
1520-31-6 95.0%
50mg
$19.0 2022-10-09
Key Organics Ltd
SS-4392-5MG
(dimethanesulfinylidene)amine
1520-31-6 >95%
5mg
£46.00 2025-02-08
Key Organics Ltd
SS-4392-0.5G
(dimethanesulfinylidene)amine
1520-31-6 >95%
0.5g
£55.00 2025-02-08
Apollo Scientific
OR303020-25g
S,S-Dimethylsulphoximine
1520-31-6 95%
25g
£315.00 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X34955-250mg
(S-Methylsulfonimidoyl)methane
1520-31-6
250mg
¥146.0 2021-09-03
TRC
D476913-100mg
(Dimethanesulfinylidene)amine
1520-31-6
100mg
$ 65.00 2022-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
077021-5g
iminodimethyl-λ?-sulfanone
1520-31-6 95%
5g
6257.0CNY 2021-07-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RQ875-200mg
iminodimethyl-λ?-sulfanone
1520-31-6 95%
200mg
137.0CNY 2021-07-13
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D902504-5g
Dimethylsulfoximine
1520-31-6 >98%(GC)
5g
2,511.00 2021-05-17
TRC
D476913-500mg
(Dimethanesulfinylidene)amine
1520-31-6
500mg
$ 210.00 2022-06-05

iminodimethyl-λ?-sulfanone 関連文献

iminodimethyl-λ?-sulfanoneに関する追加情報

Professional Introduction to Iminodimethyl-λ?-Sulfanone (CAS No. 1520-31-6)

Iminodimethyl-λ?-sulfanone, a compound with the chemical formula C₄H₆N₂O₂S, is a significant molecule in the field of chemical and biomedical research. Its unique structure, featuring a sulfanone moiety and an imine group, makes it a versatile candidate for various applications, particularly in drug discovery and synthetic chemistry. This introduction delves into the compound's properties, recent research findings, and potential future applications.

The molecular structure of iminodimethyl-λ?-sulfanone consists of a central sulfanone ring substituted with two methyl groups and an imine functional group. This configuration imparts distinct reactivity and binding properties, making it an attractive scaffold for medicinal chemists. The sulfanone moiety is known for its bioactivity, often found in therapeutic agents targeting bacterial infections and inflammatory diseases. The imine group, on the other hand, can participate in hydrogen bonding and coordination interactions, enhancing the compound's potential as a pharmacophore.

Recent studies have highlighted the compound's role in developing novel antimicrobial agents. The sulfanone ring's ability to disrupt bacterial cell wall synthesis has been exploited in several research initiatives. For instance, modifications of the imine group have been explored to enhance binding affinity to bacterial enzymes, leading to more effective inhibition of pathogenic bacteria. These findings align with the growing need for new antibiotics to combat antibiotic-resistant strains.

In addition to its antimicrobial properties, iminodimethyl-λ?-sulfanone has shown promise in the field of anti-inflammatory research. Preclinical studies indicate that derivatives of this compound can modulate inflammatory pathways by interacting with specific enzymes and receptors. The sulfanone ring's structural flexibility allows for the design of molecules that can selectively target inflammatory mediators without affecting normal physiological processes. This selective targeting is crucial for developing safer and more effective anti-inflammatory drugs.

The compound's potential extends beyond pharmaceutical applications into materials science and catalysis. The imine group's coordination chemistry has been leveraged in designing metal-organic frameworks (MOFs) with specific adsorption properties. These MOFs have applications in gas storage, separation technologies, and even as catalysts for organic transformations. The sulfanone moiety contributes to the stability of these frameworks, making them suitable for industrial-scale processes.

Advances in computational chemistry have further enhanced the understanding of iminodimethyl-λ?-sulfanone's reactivity and interactions. Molecular modeling studies have identified key binding pockets and predicted how structural modifications can optimize its biological activity. These predictions have guided experimental efforts, leading to the rapid discovery of novel derivatives with improved properties. Such interdisciplinary approaches are essential for accelerating the development of new chemical entities with therapeutic potential.

The synthesis of iminodimethyl-λ?-sulfanone presents both challenges and opportunities for synthetic chemists. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent advances in catalytic methods have simplified these processes, making it more feasible to produce the compound on a larger scale. These advancements are crucial for ensuring an adequate supply of the compound for both research and commercial applications.

The future prospects of iminodimethyl-λ?-sulfanone are promising, with ongoing research exploring its potential in various fields. One exciting area is its application in photodynamic therapy (PDT), where it can act as a photosensitizer when combined with appropriate light sources. Preliminary studies suggest that derivatives of this compound can generate reactive oxygen species that selectively target cancer cells without harming healthy tissues. This approach could offer a new paradigm for cancer treatment.

In conclusion, iminodimethyl-λ?-sulfanone is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structure, bioactivity, and synthetic accessibility make it a valuable tool for researchers in pharmaceuticals, materials science, and catalysis. As our understanding of its properties continues to grow, so too will its applications in addressing some of the most pressing challenges in modern science.

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Amadis Chemical Company Limited
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